REACTION_CXSMILES
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C(=O)([O-])[O-].[Na+].[Na+].Br[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15].[C:17]1(B(O)O)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(COC)OC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N+:14]([C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([O-:16])=[O:15] |f:0.1.2,7.8.9.10.11|
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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1.27 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
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125 mL
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Type
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solvent
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Smiles
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C(OC)COC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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0.297 mmol
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Type
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catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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The reaction crude
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Type
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EXTRACTION
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Details
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the product extracted with CH2Cl2 (4×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to yield a yellow solid, which
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Type
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CUSTOM
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Details
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was further purified via flash chromatography over silica
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Type
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WASH
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Details
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eluting with a gradient of hexanes to 20% CHCl3/80% hexanes
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Name
|
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Type
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product
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Smiles
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[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |